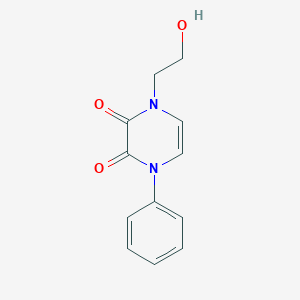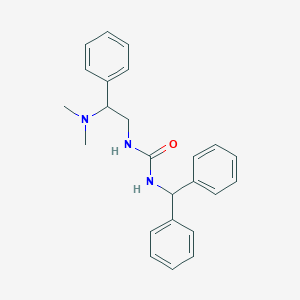
1-(2-Hydroxyethyl)-4-phenylpyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)-4-phenylpyrazine-2,3-dione or HPPD is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPPD is a pyrazine derivative that is widely used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of HPPD is not fully understood. However, it is believed that HPPD acts as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the biosynthesis of plastoquinone, a key component of the photosynthetic electron transport chain. By inhibiting HPPD, HPPD disrupts the photosynthetic process, leading to the death of the target organism.
Biochemical and Physiological Effects
HPPD has been shown to have significant biochemical and physiological effects. In plants, HPPD inhibits the biosynthesis of plastoquinone, leading to the disruption of the photosynthetic process and ultimately, the death of the plant. In animals, HPPD has been shown to have antitumor and anti-inflammatory effects. Moreover, HPPD has been shown to have potential applications in the treatment of hypertension and other cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
HPPD has several advantages as a research tool. It is readily available, easy to synthesize, and relatively inexpensive. Moreover, HPPD has been extensively studied, and its mechanism of action is well understood. However, HPPD also has some limitations. It is highly toxic and can be hazardous to handle. Moreover, HPPD has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of HPPD. One potential application of HPPD is in the field of nanotechnology, where it has been used as a precursor for the synthesis of nanoparticles. Moreover, HPPD has potential applications in the treatment of hypertension and other cardiovascular diseases. Further studies are needed to explore the potential applications of HPPD in these fields. Additionally, the development of new synthesis methods and the study of the structure-activity relationship of HPPD could lead to the discovery of new drugs and other useful compounds.
Synthesemethoden
HPPD can be synthesized through a simple and efficient method. The synthesis of HPPD involves the reaction of 2,3-dimethyl-1,4-dioxane-2,5-dione with phenylhydrazine and ethylene glycol in the presence of a catalyst. The reaction mixture is then heated and stirred for several hours until the desired product is obtained. The purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
HPPD has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, HPPD has been used as a starting material for the synthesis of various drugs, including antihypertensive, antitumor, and anti-inflammatory agents. HPPD has also been used in the synthesis of dyes, pigments, and polymers. Moreover, HPPD has been studied for its potential applications in the field of nanotechnology, where it has been used as a precursor for the synthesis of nanoparticles.
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)-4-phenylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-9-8-13-6-7-14(12(17)11(13)16)10-4-2-1-3-5-10/h1-7,15H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGJNLVKAHEQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-4-phenylpyrazine-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Pyridin-2-yl)methoxy]acetic acid; trifluoroacetic acid](/img/structure/B2752244.png)
![Methyl 2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2752246.png)
![[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate](/img/structure/B2752247.png)
![6-[4-[2-(2,4-Difluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2752249.png)

![2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B2752252.png)



![N-[2-(diethylamino)ethyl]-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2752259.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2752261.png)

